molecular formula C20H22N2O4S B2432829 N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 893097-78-4

N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2432829
CAS No.: 893097-78-4
M. Wt: 386.47
InChI Key: DCFFVTSWLIQDIS-UHFFFAOYSA-N
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Description

Thiopropamine and Methiopropamine are structurally related to amphetamine where the phenyl ring has been replaced by thiophene . They have similar stimulant effects to amphetamine but with around one third the potency .


Synthesis Analysis

The synthesis of Methiopropamine begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1- (thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1- (thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1- (thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .


Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S- oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1- (Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .


Physical and Chemical Properties Analysis

The molecular weight of Methiopropamine is 155.26 g·mol −1 .

Scientific Research Applications

Disposition and Metabolism Studies

Studies on compounds like SB-649868, which shares a complex structure with the compound of interest, are primarily focused on understanding their disposition and metabolism within the human body. For instance, Renzulli et al. (2011) conducted a study to determine the disposition of [14C]SB-649868 in humans, revealing that it undergoes extensive metabolism with principal elimination via feces. Such studies are crucial for identifying metabolic pathways and potential metabolites that may have therapeutic or toxicological relevance.

Toxicology and Environmental Health

Investigations into compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) are significant in environmental health research. These studies, such as those by Nagayama et al. (1998), focus on the effects of exposure to environmental pollutants on human health, including thyroid hormone status and immune system impacts in infants. Understanding the toxicology of similar complex compounds can inform safety standards and risk assessments.

Biomarker Discovery for Exposure

Research also extends to identifying biomarkers for exposure to hazardous compounds. For example, Lambert et al. (2006) explored the induction of cytochrome P450 1A2 (CYP1A2) activity as a biomarker for exposure to PCBs and PCDFs, highlighting the potential for using metabolic responses to track exposure to toxic substances in occupational settings.

Antitumor and Therapeutic Potential

Compounds with similar complexity are also explored for their antitumor properties. Hadoux et al. (2014) investigated the therapeutic benefit of temozolomide in patients with metastatic pheochromocytoma or paraganglioma, indicating the potential of certain compounds in cancer treatment through mechanisms involving specific genetic mutations and enzyme promoter methylation.

Safety and Hazards

Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-21-19(24)17-12-7-3-2-4-10-16(12)27-20(17)22-18(23)15-11-25-13-8-5-6-9-14(13)26-15/h5-6,8-9,15H,2-4,7,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFFVTSWLIQDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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